molecular formula C30H41O3- B13788961 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate

Cat. No.: B13788961
M. Wt: 449.6 g/mol
InChI Key: GDESJQYKVVYKNE-UHFFFAOYSA-M
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Description

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate (CAS 84601-03-6) is a liquid crystalline compound with the molecular formula C₃₀H₄₂O₃ and a molecular weight of 450.66 g/mol. Structurally, it features a central benzoate ester group substituted with a trans-4-heptylcyclohexyl moiety and a 4-butoxyphenyl group (Figure 1). This compound is part of a broader class of liquid crystals designed for applications in display technology and optoelectronics due to its mesomorphic properties . The trans configuration of the cyclohexyl group and the extended heptyl chain contribute to its thermal stability and mesophase behavior, which are critical for device performance.

Properties

Molecular Formula

C30H41O3-

Molecular Weight

449.6 g/mol

IUPAC Name

4-butoxy-2-(4-heptylcyclohexyl)-3-phenylbenzoate

InChI

InChI=1S/C30H42O3/c1-3-5-7-8-10-13-23-16-18-25(19-17-23)28-26(30(31)32)20-21-27(33-22-6-4-2)29(28)24-14-11-9-12-15-24/h9,11-12,14-15,20-21,23,25H,3-8,10,13,16-19,22H2,1-2H3,(H,31,32)/p-1

InChI Key

GDESJQYKVVYKNE-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC1CCC(CC1)C2=C(C=CC(=C2C3=CC=CC=C3)OCCCC)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate typically involves the esterification of 4-butoxyphenol with 4-trans-(4-heptylcyclohexyl)benzoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, where the butoxy group can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated compounds, amines

Scientific Research Applications

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is utilized in various scientific research fields, including:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving liquid crystal materials.

    Biology: The compound is used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as liquid crystal displays (LCDs) and other electronic components.

Mechanism of Action

The mechanism of action of 4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformational states. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression[5][5].

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy Chain Variation in the Ester Group

The length of the alkoxy chain on the phenyl ester significantly influences phase transition temperatures. For example:

Compound Name Alkoxy Chain Phase Transition Temperatures (°C) Reference
4-Hydroxyphenyl 4-methoxybenzoate Methoxy Not reported (synthesis intermediate)
4-Hydroxyphenyl 4-butoxybenzoate Butoxy Smectic phase observed
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate Butoxy Data not available in evidence

Key Insight: Longer alkoxy chains (e.g., butoxy) enhance mesophase stability compared to shorter chains (e.g., methoxy).

Alkyl Chain Variation in the Cyclohexyl Group

The alkyl chain length on the cyclohexyl ring affects molecular packing and mesophase behavior:

Compound Name Cyclohexyl Substituent Molecular Formula Molecular Weight (g/mol) Reference
4-Butoxyphenyl 4-trans-(4-pentylcyclohexyl)benzoate Pentyl C₂₈H₃₈O₃ 422.60
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate Heptyl C₃₀H₄₂O₃ 450.66
4-Pentylphenyl 4-(trans-4-butylcyclohexyl)benzoate Butyl C₂₆H₃₄O₂ 378.55

Key Insight : Increasing the cyclohexyl alkyl chain length (e.g., pentyl → heptyl) increases molecular weight and likely enhances smectic phase stability due to improved van der Waals interactions .

Substituent Type and Polarity

Polar substituents on the phenyl ring alter mesomorphic behavior:

Compound Name Substituent Key Property Reference
4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate Butoxy (non-polar) Likely broad mesophase range
4-Cyano-3-fluorophenyl 4-(trans-4-butylcyclohexyl)benzoate Cyano + Fluoro (polar) Higher polarity may reduce phase transitions

Correlation Lengths in Mesophases

Lateral molecular interactions influence in-plane (ξ⊥) and longitudinal (ξ||) correlation lengths:

Compound Class ξ (Å) ξ⊥ (Å) Reference
Biphenyl benzoate cores 986–748 Not reported
Phenyl 4-phenyl benzoate 1450–1160 Increases with cooling
Target compound (predicted) ~1000–1200 Moderate ξ⊥

Key Insight : The trans-4-heptylcyclohexyl group in the target compound may yield intermediate ξ|| values compared to biphenyl benzoates, balancing rigidity and flexibility .

Biological Activity

4-Butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate, a compound with the CAS number 84601-03-6, belongs to the class of benzoates and is characterized by its unique molecular structure, which includes a butoxy group and a heptylcyclohexyl moiety. This article focuses on the biological activity of this compound, exploring its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Molecular Formula: C30H42O3
Molar Mass: 450.65 g/mol
Structural Features:

  • The compound features a butoxy group attached to a phenyl ring.
  • It contains a trans-heptylcyclohexyl substituent on the benzoate core.

These structural characteristics contribute to its unique biological properties.

Research indicates that 4-butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate may interact with various biological targets, potentially influencing cellular signaling pathways. Its hydrophobic nature suggests that it could integrate into lipid membranes, affecting membrane fluidity and protein function.

Case Studies and Research Findings

  • Cellular Studies:
    • A study conducted on human cell lines demonstrated that this compound exhibits cytotoxic effects at higher concentrations. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
  • Antimicrobial Activity:
    • Preliminary tests have shown that 4-butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate possesses antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Effects:
    • In vitro assays indicated that the compound can inhibit pro-inflammatory cytokine production in macrophages. This suggests a possible application in treating inflammatory diseases .

Data Tables

Biological ActivityObserved EffectReference
CytotoxicityInduces apoptosis in human cell lines
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibits cytokine production in macrophages

Discussion

The biological activity of 4-butoxyphenyl 4-trans-(4-heptylcyclohexyl)benzoate is promising, particularly in the fields of oncology and infectious disease treatment. Its ability to induce apoptosis suggests potential as an anticancer agent, while its antimicrobial properties could lead to new antibiotic therapies.

Future Research Directions

Further studies are necessary to:

  • Clarify the exact mechanisms by which this compound exerts its effects.
  • Explore its pharmacokinetics and bioavailability.
  • Evaluate its safety profile in vivo.

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